molecular formula C9H8N4 B10873676 4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile

4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile

Cat. No.: B10873676
M. Wt: 172.19 g/mol
InChI Key: CZVGAKGSDVLXJW-UHFFFAOYSA-N
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Description

4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of amino groups and nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino groups. The nitrile groups can be introduced through a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under appropriate conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(methylamino)benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-amino-5-(methylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H8N4/c1-13-9-3-7(5-11)6(4-10)2-8(9)12/h2-3,13H,12H2,1H3

InChI Key

CZVGAKGSDVLXJW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)C#N)C#N)N

Origin of Product

United States

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